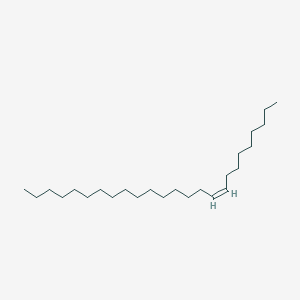

9Z-Pentacosene

Description

Properties

IUPAC Name |

(Z)-pentacos-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTCMKZGFBOKQS-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51865-00-0 | |

| Record name | 9-Pentacosene, (9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PENTACOSENE, (9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings on 9z Pentacosene

Phylum Arthropoda: Insecta

Within the vast and diverse class Insecta, this compound has been reported in several species across different orders. Its presence and concentration can vary depending on the species, sex, age, and even geographical location of the insect.

Order Diptera (Flies)

The order Diptera includes a wide variety of flies, some of which have been studied for their cuticular hydrocarbon profiles.

Fannia canicularis (Little House Fly)

Research has indicated the presence of this compound in the little house fly, Fannia canicularis. Specifically, 9(Z)-Pentacosene has been found in the cuticle of female F. canicularis flies. caymanchem.com Studies suggest it functions as an attractant to males in trap assays. caymanchem.com

Table 1: Occurrence of this compound in Fannia canicularis

| Species | Sex | Location Found | Noted Function |

| Fannia canicularis | Female | Cuticle | Male Attractant caymanchem.com |

Tipula autumnalis (Crane Fly)

Information regarding the occurrence of this compound specifically in Tipula autumnalis (Crane Fly) was not found in the conducted search.

Order Coleoptera (Beetles)

The order Coleoptera, comprising beetles, is the largest order of insects. Cuticular hydrocarbons are also significant in the chemical ecology of many beetle species.

Scarab Beetles

9(Z)-Pentacosene has been identified as a contact sex hormone in scarab beetles. caymanchem.com Its abundance is noted to be higher in females compared to males. caymanchem.com In mating assays, it has been shown to elicit behaviors in males such as arrestment, alignment, and mounting. caymanchem.com

Table 2: Occurrence and Function of this compound in Scarab Beetles

| Group | Sex | Location Found | Noted Function | Relative Abundance (Female vs. Male) |

| Scarab Beetles | Female > Male | Cuticle | Contact Sex Hormone, Elicits Mating Behaviors caymanchem.com | Higher in females caymanchem.com |

Megacyllene robiniae (Locust Borer)

The locust borer, Megacyllene robiniae, a species of beetle, also utilizes 9(Z)-Pentacosene as a contact sex hormone. caymanchem.com Similar to scarab beetles, it is more abundant in females than in males. caymanchem.com Research indicates that 9(Z)-Pentacosene elicits arrestment, alignment, and mounting by male locust borers in mating assays. caymanchem.com Furthermore, it is reported to elicit copulation specifically in the locust borer. caymanchem.com

Table 3: Occurrence and Function of this compound in Megacyllene robiniae

| Species | Sex | Location Found | Noted Function | Relative Abundance (Female vs. Male) |

| Megacyllene robiniae | Female > Male | Cuticle | Contact Sex Hormone, Elicits Mating Behaviors, Elicits Copulation caymanchem.com | Higher in females caymanchem.com |

Tomicus cinnamopterum

Research on the chemical communication of bark beetles includes investigations into the compounds present in species such as Tetropium cinnamopterum. (Z)-9-pentacosene has been identified as a component of the female contact sex pheromone in Tetropium cinnamopterum Kirby. lipidmaps.org It is found alongside other compounds, including (Z)-9-heptacosene and 11-methyl-heptacosene, contributing to the complex chemical profile involved in mate recognition in this species. lipidmaps.org

Order Hymenoptera (Bees and Ants)

Within the order Hymenoptera, this compound has been found in both certain bee and ant species, often associated with cuticular hydrocarbons and pheromonal communication.

(Z)-9-pentacosene is a significant cuticular hydrocarbon found in the solitary bee Colletes cunicularius. wikipedia.orgthegoodscentscompany.com It has been identified as a key component of the female sex pheromone in this species. thegoodscentscompany.com The presence of (Z)-9-pentacosene on the cuticle of female C. cunicularius plays a crucial role in attracting males for mating. wikipedia.orgthegoodscentscompany.com Interestingly, this compound is also produced by the sexually deceptive orchid Ophrys exaltata, which mimics the pheromone of C. cunicularius to attract male bees for pollination. wikipedia.orgnih.gov

In the stingless bee Scaptotrigona subobscuripennis, (9Z)-pentacosene is present in the labial gland extracts of foragers. uni.lu It is considered one of the main alkene compounds found in these extracts, alongside other substances such as (5Z)-tetradecenyl butyrate (B1204436) and decyl octanoate. uni.lu The compounds from the labial glands of S. subobscuripennis are involved in species-specific chemical communication, potentially related to trail pheromones or nestmate recognition. uni.lu

(Z)-9-pentacosene has been reported as a cuticular hydrocarbon in ants of the genus Diacamma. hznu.edu.cnuni.luuni.lu Cuticular hydrocarbons in ants are known to be important for various aspects of social behavior, including nestmate recognition, caste determination, and reproductive status signaling. The presence of (Z)-9-pentacosene as a cuticular component in Diacamma sp. suggests a potential role in these complex social interactions. hznu.edu.cnuni.luuni.lunih.gov

Order Lepidoptera (Moths)

Studies on the chemical ecology of moths have also identified this compound in certain species, often in the context of sex pheromones or synergistic compounds.

(Z)-9-pentacosene (Z9-25:HC) is a monoenyl hydrocarbon found in the female body wax and pheromone gland extracts of the yellow peach moth, Conogethes punctiferalis. hznu.edu.cnuni.lucdutcm.edu.cnthegoodscentscompany.com While the primary sex pheromone components of C. punctiferalis are typically identified as (E)-10-hexadecenal and (Z)-10-hexadecenal, other hydrocarbons, including (Z)-9-pentacosene, are also present. hznu.edu.cncdutcm.edu.cnthegoodscentscompany.comwikipedia.org Research has investigated the potential synergistic effects of these hydrocarbons on male response to the main pheromone blend. Although one study indicated that (Z)-9-pentacosene did not show a significant synergistic effect in enhancing male responses to the aldehyde pheromones, its consistent presence in female extracts suggests a possible, albeit perhaps not primary, role in the chemical communication system of C. punctiferalis. cdutcm.edu.cn Other hydrocarbons like (Z)-9-heptacosene and (3Z,6Z,9Z)-tricosatriene have been identified as important sex pheromone components in some populations. hznu.edu.cnthegoodscentscompany.com

Here is a summary of the occurrence of this compound in the discussed biological systems:

| Organism | Order | Source/Location | Noted Role/Context |

| Tetropium cinnamopterum | Coleoptera | Female | Component of contact sex pheromone |

| Colletes cunicularius | Hymenoptera | Female cuticle | Key component of female sex pheromone |

| Scaptotrigona subobscuripennis | Hymenoptera | Labial gland extracts | Main alkene compound, chemical communication |

| Diacamma sp. | Hymenoptera | Cuticular hydrocarbons | Potential role in social interactions |

| Conogethes punctiferalis | Lepidoptera | Female body wax, pheromone glands | Monoenyl hydrocarbon, present in extracts |

Kingdom Plantae: Orchidaceae

Within the plant kingdom, this compound has been notably identified in the family Orchidaceae, which is renowned for its complex and often highly specialized pollination strategies involving volatile organic compounds. researchgate.netcaymanchem.compurdue.edu

Species within the genus Ophrys, commonly known as bee orchids, are particularly well-studied for their remarkable ability to chemically mimic the sex pheromones of their insect pollinators, primarily male bees. This mimicry facilitates pollination through sexual deception.

Ophrys exaltata is a specific example where this compound plays a crucial role. This orchid species produces a floral scent that includes this compound, among other compounds, to attract its specific pollinator, the male cellophane bee Colletes cunicularius. nih.govsigmaaldrich.comnih.govnih.govnih.gov The chemical bouquet emitted by the orchid closely resembles the cuticular hydrocarbons that function as sex pheromones in the female bees, thereby deceiving the male bees into attempting copulation with the flower, facilitating pollen transfer. nih.govsigmaaldrich.comnih.govnih.gov While the absolute amounts of compounds like this compound in the orchid and the female bee may be similar, their relative proportions in the total blend can differ. sigmaaldrich.comnih.gov

Genus Ophrys (Orchids)

Tissue and Glandular Localization

In the animal kingdom, particularly among insects, this compound is found localized in specific tissues and glandular secretions, where it serves various biological functions, prominently in chemical communication.

This compound is a known component of insect cuticular hydrocarbons (CHCs). nih.govnih.govwikipedia.orgthegoodscentscompany.com CHCs form a protective layer on the insect cuticle, primarily preventing desiccation, but also serving as important semiochemicals involved in communication, such as species recognition and sex attraction. purdue.eduthegoodscentscompany.com this compound has been identified as a cuticular hydrocarbon in several insect species, including female Fannia canicularis flies, scarab beetles, and locust borers (Megacyllene robiniae), where it acts as a sex hormone or attractant for males. nih.govwikipedia.orgthegoodscentscompany.com In Megacyllene robiniae, this compound functions as a contact sex pheromone, eliciting behaviors like arrestment, alignment, and mounting in males upon contact. nih.govwikipedia.orgthegoodscentscompany.comfishersci.cacdutcm.edu.cn It is typically more abundant in females than in males in these contexts. nih.govwikipedia.orgthegoodscentscompany.com this compound has also been detected in the cuticular washes of the crane fly Tipula autumnalis, being one of the predominant components in females that elicit strong antennal responses in males. ebi.ac.uk

Beyond the general cuticle, this compound has been found in specific glandular secretions of insects. It has been reported as a component in the labial glands of male orchid bees (Euglossini). nih.govhznu.edu.cnflybase.orguni.lu In these bees, the labial gland secretions, which contain lipids like this compound, are used during fragrance collection from sources such as orchids. flybase.orguni.lu The secretion acts as a nonpolar solvent and carrier, enhancing the efficiency of fragrance uptake. uni.lu These collected fragrances, mixed with endogenous compounds from the labial glands, form a complex perfume blend used in courtship displays and territorial marking. flybase.org

This compound has also been identified as a major component in the postpharyngeal glands of workers of the ant species Solenopsis geminata. uni.lu The composition of hydrocarbons in the postpharyngeal glands of Solenopsis species can vary, with this compound being a significant component in some colonies. uni.lu

While Dufour's gland secretions in bees are known to contain hydrocarbons used for various purposes, including lining brood cells and in chemical communication nih.govcenmed.comnih.gov, the available information does not explicitly confirm the presence of this compound in Dufour's gland. Studies on the chemical mimicry by Ophrys orchids have noted that a strict correspondence in odor between floral scent and Dufour's gland secretions of associated pollinators has not always been reported. sigmaaldrich.comnih.gov

Floral scent, composed of a diverse array of volatile organic compounds, is a primary means by which plants attract pollinators and deter herbivores. researchgate.netcaymanchem.compurdue.edu As highlighted in the context of Ophrys exaltata, this compound is emitted as part of the floral scent blend by this orchid species. nih.govsigmaaldrich.comnih.govnih.govnih.gov The emission of such very-long-chain alkenes contributes to the complex chemical profile that mimics insect pheromones, facilitating the specialized pollination mechanism observed in these orchids. nih.gov

Data Table: Selected Occurrences of this compound in Biological Systems

| Organism / Tissue | Biological Role / Context | Notes | Source |

| Ophrys exaltata (Orchid) | Floral scent, pollinator attraction | Mimics female bee sex pheromone | nih.govsigmaaldrich.comnih.govnih.gov |

| Colletes cunicularius (Bee) | Female cuticular hydrocarbon, sex pheromone | Attracts males | nih.govsigmaaldrich.comnih.govnih.gov |

| Fannia canicularis (Fly) | Female cuticular hydrocarbon | Attractant to males | nih.govwikipedia.orgthegoodscentscompany.com |

| Scarab beetles | Contact sex hormone | More abundant in females, elicits male mating behaviors | nih.govwikipedia.orgthegoodscentscompany.com |

| Megacyllene robiniae (Beetle) | Contact sex pheromone | Elicits male mating behaviors, more abundant in females | nih.govwikipedia.orgthegoodscentscompany.comfishersci.cacdutcm.edu.cn |

| Tipula autumnalis (Crane Fly) | Female cuticular hydrocarbon | Predominant component in females, elicits male antennal responses | ebi.ac.uk |

| Male Euglossini bees | Labial gland secretion | Used in fragrance collection | nih.govhznu.edu.cnflybase.orguni.lu |

| Solenopsis geminata (Ant) | Postpharyngeal gland secretion | Component in worker glands | uni.lu |

Detailed Research Findings:

Research into the biological roles of this compound has provided detailed insights into its function, particularly in chemical communication. Studies on Ophrys exaltata and its pollinator Colletes cunicularius have demonstrated a clear case of chemical mimicry where the orchid's production of this compound, alongside other alkenes like (Z)-7-heneicosene and (Z)-7-tricosene, deceives male bees. sigmaaldrich.comnih.gov While the orchid's scent blend is similar qualitatively to the female bee's cuticular hydrocarbons, differences in the proportions of these compounds exist. sigmaaldrich.comnih.gov Despite these proportional differences, the orchid's scent has been shown to be highly attractive to male bees, leading to pseudocopulation and pollination. sigmaaldrich.comnih.gov

In insects, the identification of this compound as a contact sex pheromone in species like Megacyllene robiniae highlights the importance of cuticular hydrocarbons in close-range mate recognition and behavioral responses. nih.govwikipedia.orgthegoodscentscompany.comfishersci.cacdutcm.edu.cn The higher abundance of this compound on the female cuticle, particularly on surfaces contacted by males' antennae, underscores its role as a chemical cue for initiating mating behaviors. purdue.edu

The presence of this compound in the labial gland secretions of male orchid bees reveals its involvement in the complex process of fragrance collection and the subsequent creation of species-specific perfume blends used in lekking behavior and courtship. flybase.orguni.lu These findings illustrate the diverse ways in which this hydrocarbon is utilized in biological signaling and interactions across different organisms.

Iii. Biological Functions and Ecological Roles of 9z Pentacosene

Intraspecific Chemical Communication

Within insect species, 9Z-Pentacosene participates in various forms of chemical communication, acting as a signal between individuals. researchgate.netmyrmecologicalnews.orgoup.comresearchgate.net

Sexual Signaling and Mate Recognition

One of the most well-documented roles of this compound is in sexual communication, where it functions in mate recognition and attraction. caymanchem.comcaymanchem.comlabscoop.compnas.orgnih.govmdpi.com

Contact Sex Pheromone Activity

This compound has been identified as a contact sex pheromone in several insect species. caymanchem.comcaymanchem.comlabscoop.comnih.govscience.govresearchgate.netscience.govcambridge.org This means that direct physical contact, often via antennae, is necessary for the chemical signal to be perceived and elicit a behavioral response in the receiving individual. science.govresearchgate.netpurdue.edu

Research Findings:

In the locust borer beetle, Megacyllene robiniae, this compound is a contact sex pheromone found on the female cuticle that elicits mating behaviors in males upon antennal contact. caymanchem.comcaymanchem.comscience.govresearchgate.net

The honey bee scarab pest, Oplostomus haroldi, also utilizes this compound as a contact sex pheromone for mate discrimination. caymanchem.comcaymanchem.comnih.gov

In the little house fly, Fannia canicularis, this compound is present on the female cuticle and acts as an attractant to males in trap assays. caymanchem.comcaymanchem.comlabscoop.comsapphirebioscience.commedchemexpress.com

The bee Colletes cunicularius uses cuticular hydrocarbons, including this compound, as sex pheromones. caymanchem.comcaymanchem.comethz.chulb.ac.be

Role in Male Behavioral Repertoire (e.g., Arrestment, Alignment, Mounting, Copulation Elicitation)

Exposure to this compound can trigger a sequence of specific mating behaviors in males of certain species. caymanchem.comcaymanchem.comlabscoop.comnih.govresearchgate.net

Detailed Research Findings:

In Oplostomus haroldi scarab beetles, this compound elicited arrestment, alignment, and mounting behaviors in males during mating assays. However, it did not elicit copulation in this species. caymanchem.comcaymanchem.comnih.gov

Conversely, in the locust borer (Megacyllene robiniae), further trials determined that this compound alone was sufficient to elicit the complete sequence of mating behaviors, including coupling of the genitalia. researchgate.net

Data Table: Behavioral Responses Elicited by this compound

| Species | Behavioral Responses Elicited by this compound |

| Oplostomus haroldi | Arrestment, Alignment, Mounting |

| Megacyllene robiniae | Arrestment, Alignment, Mounting, Copulation |

Sex-Specific Abundance and Ratios

The abundance and ratios of this compound can differ between sexes, contributing to its role in sex recognition. caymanchem.comcaymanchem.compnas.orgnih.govresearchgate.netmolaid.com

Detailed Research Findings:

In Oplostomus haroldi, this compound was found to be twice as abundant in females compared to males. nih.gov

Studies on Drosophila melanogaster also show sex-specific differences in cuticular hydrocarbon profiles, with females often expressing longer chain hydrocarbons, including pentacosene. pnas.org

Data Table: Relative Abundance of this compound

| Species | Relative Abundance of this compound | Notes |

| Oplostomus haroldi | Higher in females | Approximately twice as abundant in females |

| Megacyllene robiniae | Higher in females | Co-dominant/Dominant on female cuticle |

| Drosophila melanogaster | Present in females | Part of longer chain hydrocarbons |

Other Social Communication Roles

Beyond sexual signaling, cuticular hydrocarbons, including compounds like this compound, can be involved in other forms of social communication in insects. researchgate.netmyrmecologicalnews.orgoup.comresearchgate.netcambridge.orgbiorxiv.org

Trail Following and Recruitment

In some social insects, hydrocarbons deposited on a substrate can serve as cues for trail following and recruitment. myrmecologicalnews.orgoup.comresearchgate.net

Detailed Research Findings:

In the stingless bee Scaptotrigona subobscuripennis, (9Z)-pentacosene was identified as one of the main compounds in the labial gland secretions, which are involved in trail pheromones. una.ac.cr This suggests a potential role for this compound in guiding nestmates to resources.

Research on ants indicates that foraging ants respond to CHCs left on the soil as footprints and adjust their movement patterns accordingly, highlighting the role of these compounds in trail communication. myrmecologicalnews.org While this compound's specific role in ant trail following is not explicitly detailed in the search results, the general principle of hydrocarbons being used for this purpose in social insects supports its potential involvement.

Male-Male Interactions Mediated by Hydrocarbons

Cuticular hydrocarbons (CHCs), including alkenes like this compound, are known to mediate a variety of behaviors in insects, extending beyond mate recognition to encompass intraspecific interactions such as male-male communication. While sexual dimorphism in CHC profiles is common, with sex-specific compounds often serving as pheromones, CHCs can also be present in both sexes, albeit in different ratios, and contribute to same-sex interactions. researchgate.net

Research on the crane fly Tipula autumnalis has indicated that this compound, along with other CHCs like n-pentacosane and (Z,E)-6,9-pentacosadiene, are predominant components in females and elicit strong antennal responses in males. researchgate.net These compounds are attractive to males in behavioral assays and are considered components of the female sex pheromone. researchgate.net However, the study also suggests that T. autumnalis employs CHCs in male-male interactions, although the precise roles of specific compounds like this compound in this context require further determination. researchgate.net In other insect species, such as Drosophila melanogaster, certain male-produced CHCs have been shown to inhibit courtship and promote aggression between males, highlighting the potential for hydrocarbons to mediate male-male social interactions. scienceopen.com While this compound is primarily identified as a female-abundant compound in some species, its presence in males and its detection by male antennae in species like T. autumnalis suggest a potential, though not yet fully elucidated, role in male-male interactions.

Interspecific Interactions

This compound is notably involved in interspecific interactions, particularly in the intricate relationships between plants and their insect pollinators, and potentially in host-parasitoid or predator-prey dynamics.

Plant-Pollinator Deception Systems

One of the most well-documented ecological roles of this compound is in the fascinating phenomenon of sexual deception in orchids. slu.senih.govresearchgate.netkarolinum.cz Certain orchid species have evolved to mimic the sexual signals of female insects to attract male pollinators, leading to pseudocopulation. slu.senih.govwikipedia.org

Floral Chemical Mimicry of Insect Sex Pheromones

Sexual deception in orchids is often highly species-specific and relies significantly on the mimicry of female insect sex pheromones through the production of volatile organic compounds (VOCs) in the floral scent. slu.senih.govresearchgate.netresearchgate.netnih.gov Very-long-chain alkenes, including this compound, are common as cuticular hydrocarbons in many insects and serve as sexual pheromones for a range of orchid-pollinating bees. slu.senih.gov

Studies on the European Ophrys orchids have extensively investigated the role of very-long-chain alkenes in pollinator attraction. slu.senih.gov For instance, the orchid Ophrys exaltata is known to produce this compound, mimicking the cuticular hydrocarbons used as a sex pheromone by its pollinator, the bee Colletes cunicularius. caymanchem.com This chemical mimicry, often involving precise combinations and ratios of hydrocarbons, is a key mechanism for attracting male pollinators. slu.senih.govresearchgate.net The floral scent of these deceptive orchids closely resembles the pheromone blend of the female insects, effectively luring males to the flowers. slu.senih.gov

Pollinator Attraction and Pseudocopulation

The chemical mimicry of female insect pheromones by orchids, mediated in part by compounds like this compound, results in the attraction of male pollinators. slu.senih.govwikipedia.orgresearchgate.net Male insects, perceiving the floral scent as that of a conspecific female, are enticed to land on the flower and attempt copulation, a behavior known as pseudocopulation. slu.senih.govwikipedia.org During this process, pollen packets (pollinia) are transferred to the male insect, which may then carry them to another flower, facilitating pollination. slu.senih.gov

The presence of this compound in the floral scent of orchids like Ophrys exaltata is a crucial factor in eliciting this pseudocopulatory behavior in their specific bee pollinators. caymanchem.comslu.se The effectiveness of this deceptive strategy highlights the potent role of specific chemical compounds in mediating complex interspecies interactions for reproductive success.

Host-Parasitoid or Predator-Prey Interactions

While the role of cuticular hydrocarbons in predator-prey and host-parasitoid interactions is an active area of research in chemical ecology, specific detailed findings directly linking this compound to these interactions are less extensively documented compared to its role in sexual deception. taylorfrancis.comresearchgate.netmdpi.comjustinyeager.orgbugwood.orgaccessscience.comdatadryad.org

Cuticular hydrocarbons can serve as semiochemicals for various purposes, including species recognition and potentially in mediating interactions between different trophic levels. researchgate.net Specialized predators can utilize chemical cues, including CHCs, to locate their prey, while prey may employ chemical defenses or camouflage. researchgate.nettaylorfrancis.comresearchgate.netjustinyeager.org Similarly, in host-parasitoid relationships, chemical signals can play a role in host location and recognition by parasitoids. mdpi.combugwood.org

Although general roles of CHCs in these interactions are recognized, specific research detailing the involvement of this compound as a key signaling molecule in a defined host-parasitoid or predator-prey system was not prominently found in the search results. The complexity of chemical profiles and the diversity of interactions in these systems suggest that while this compound might be present on the cuticle of organisms involved in such interactions, its specific function as a mediator in these contexts requires further dedicated investigation.

Iv. Biosynthetic Pathways and Regulation of 9z Pentacosene

Precursor Compounds and Fatty Acid Elongation Systems

The biosynthesis of very-long-chain hydrocarbons like 9Z-Pentacosene begins with the synthesis and modification of fatty acids.

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, serve as direct precursors for hydrocarbon biosynthesis wikipedia.orgnih.gov. The synthesis of these elongated fatty acids occurs primarily in the endoplasmic reticulum wikipedia.orgnih.gov. This process involves the sequential addition of two-carbon units to pre-existing long-chain fatty acids, typically palmitate (C16:0) and stearate (B1226849) (C18:0), which are synthesized in the cytoplasm by fatty acid synthase nih.govaocs.org.

The elongation cycle is catalyzed by a complex of membrane-bound enzymes. The initial and rate-limiting step is typically catalyzed by 3-ketoacyl-CoA synthases, also known as ELOVL elongases (Elongation of Very Long-Chain Fatty Acids) mdpi.comnih.gov. These enzymes condense an acyl-CoA substrate with malonyl-CoA, adding two carbons to the chain aocs.orgnih.gov. The resulting 3-ketoacyl-CoA then undergoes a series of reduction and dehydration reactions catalyzed by other enzymes in the elongation complex, ultimately yielding an acyl-CoA that is two carbons longer nih.gov. Multiple ELOVL enzymes exist, exhibiting different substrate specificities for saturated and unsaturated fatty acids and varying chain lengths mdpi.com.

The introduction of double bonds into fatty acid chains is a crucial step in the biosynthesis of unsaturated hydrocarbons like this compound, which features a double bond at the Z (cis) configuration at the ninth carbon position. This desaturation is catalyzed by fatty acid desaturase enzymes jst.go.jpresearchgate.net.

Delta-9 desaturases are particularly important in this pathway, as they specifically introduce a cis double bond at the Δ9 position of acyl-CoA substrates jst.go.jpresearchgate.netnih.govpnas.org. This enzymatic reaction requires molecular oxygen and involves an electron transport system typically involving cytochrome b5 and NAD(P)H jst.go.jpresearchgate.net. Research, particularly in Drosophila melanogaster, has identified specific desaturases, such as DESAT1 and DESAT2, with Δ9 specificity, although they may exhibit different substrate preferences for fatty acids of varying chain lengths, such as palmitate (C16) or myristate (C14) nih.govpnas.orgresearchgate.net. The activity and substrate specificity of these desaturases determine the position and configuration of the double bond in the fatty acid precursor, which is critical for the final hydrocarbon structure.

Enzyme Systems Involved in Hydrocarbon Biosynthesis

Following elongation and desaturation, the modified fatty acid precursors are converted into hydrocarbons through a decarboxylation process.

The final step in the biosynthesis of hydrocarbons from fatty acids involves the removal of the carboxyl group (-COOH) from the fatty acid precursor. In insects, this is primarily achieved through an oxidative decarboxylation pathway pnas.orgnih.govbiofueljournal.com. This process converts a long-chain fatty aldehyde, derived from the corresponding fatty acid, into an alkane or alkene with one less carbon atom than the original fatty acid pnas.orgbiofueljournal.com.

A key family of enzymes responsible for this oxidative decarboxylation in insects are cytochrome P450 enzymes of the CYP4G family, such as CYP4G1 in Drosophila pnas.orgnih.govbiofueljournal.com. These enzymes catalyze the cleavage of long-chain aldehydes, releasing carbon dioxide (CO2) and producing the hydrocarbon pnas.orggoogle.com. This mechanism is distinct from other decarboxylation pathways found in different organisms, such as the nonheme diiron enzyme used by cyanobacteria, which releases formate (B1220265) pnas.orgbiofueljournal.com.

In insects, specialized cells called oenocytes are the primary sites of hydrocarbon biosynthesis pnas.orgnih.govncsu.edunih.govresearchgate.netresearchgate.net. These large secretory cells are typically found in the abdomen, often associated with the epidermis or fat body nih.govncsu.edunih.gov.

Oenocytes are responsible for synthesizing the very-long-chain fatty acid precursors that are subsequently converted into cuticular hydrocarbons nih.govnih.govresearchgate.net. Studies, particularly in Drosophila, have shown that genetic ablation of oenocytes or knockdown of genes involved in hydrocarbon production within these cells, such as CYP4G1, leads to significant deficiencies in cuticular hydrocarbons pnas.orgnih.govnih.gov. This highlights the central role of oenocytes in both the synthesis of VLCFAs and their subsequent conversion to hydrocarbons via the oxidative decarboxylation pathway. The hydrocarbons produced in oenocytes are then transported to the cuticle, often via hemolymph lipoproteins like lipophorin, to form the epicuticular wax layer pnas.orgncsu.edu.

Comparative Biosynthetic Strategies Across Organisms

While the general principle of hydrocarbon biosynthesis from fatty acid precursors is observed in various organisms, the specific enzymatic pathways and their regulation can differ significantly.

Insects primarily utilize the fatty acid elongation, desaturation (in the case of alkenes), and the CYP4G-mediated oxidative decarboxylation pathway in oenocytes to produce a diverse mixture of alkanes and alkenes, including compounds like this compound pnas.orgnih.govbiofueljournal.com. These hydrocarbons serve crucial functions in waterproofing and chemical communication ncsu.eduresearchgate.net.

Plants also produce hydrocarbons as major components of their cuticular waxes, which provide a barrier against water loss and protection from environmental stresses nih.govresearchgate.netoup.com. Plant hydrocarbon biosynthesis also involves the elongation of fatty acids to VLCFAs. However, the final steps of hydrocarbon formation in plants are thought to involve different enzyme systems compared to insects, although the precise mechanisms are still being elucidated pnas.orgbiofueljournal.com. Some studies suggest that in plants, VLCFAs may be converted to aldehydes and then to alkanes via a decarbonylation process, potentially involving different enzymes than the insect CYP4G family pnas.orgbiofueljournal.com.

Microorganisms, such as bacteria and microalgae, also synthesize hydrocarbons, often through distinct pathways. For instance, some bacteria can produce long-chain alkenes through head-to-head condensation of fatty acids or via cytochrome P450 enzymes with different mechanisms than insect CYP4G biofueljournal.comoup.com. Cyanobacteria utilize an aldehyde-deformylating oxygenase (ADO) that releases formate, contrasting with the CO2 release by insect CYP4G enzymes pnas.orgbiofueljournal.com.

These comparative studies reveal the evolutionary diversity of hydrocarbon biosynthetic pathways, highlighting how different organisms have evolved unique enzymatic machinery to produce these important lipid molecules for various physiological and ecological functions.

Key Enzymes and Pathways in this compound Biosynthesis (Insect Model)

| Process | Enzyme Class / Family | Substrates | Products | Location | Notes |

| Fatty Acid Synthesis | Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA | C16:0, C18:0 Fatty Acids | Cytoplasm | Provides initial long-chain precursors. |

| Fatty Acid Elongation | ELOVL Elongases | Acyl-CoA (C16, C18, etc.), Malonyl-CoA | VLCFA-CoA (>C22) | Endoplasmic Reticulum | Sequential addition of C2 units. |

| Fatty Acid Desaturation | Delta-9 Desaturase | Saturated/Monounsaturated Acyl-CoA | Monounsaturated Acyl-CoA (Δ9) | Endoplasmic Reticulum | Introduces cis double bond at C9. |

| Hydrocarbon Formation | CYP4G (P450) | Fatty Aldehyde | Hydrocarbon (Alkane/Alkene) | Oenocytes | Oxidative decarboxylation, releases CO2. |

Regulation of Biosynthesis (e.g., Hormonal, Environmental Cues)

The biosynthesis of this compound, a cuticular hydrocarbon (CHC) found in various insects and plants, is subject to regulation by both internal hormonal signals and external environmental cues. CHCs, including this compound, play crucial roles in insect survival, primarily in preventing desiccation and serving as chemical communication signals, such as pheromones. biodiversity-science.netnih.govbiorxiv.orgcaymanchem.com The dynamic nature of CHC profiles in response to different stimuli highlights the presence of underlying regulatory mechanisms. nih.gov

Hormonal Regulation: Insect hormones, particularly juvenile hormone (JH) and ecdysteroids, are known to influence the synthesis and composition of cuticular lipids. nih.govnih.goviaszoology.comscispace.com While the precise mechanisms specifically regulating this compound biosynthesis are still being elucidated, research on CHC regulation in general provides valuable insights. Studies in Drosophila melanogaster have indicated that steroid hormone signaling is essential for pheromone production and the maintenance of oenocytes, the cells where CHCs are synthesized. nih.gov Inhibiting gene expression related to steroid hormone signaling during adulthood led to a significant reduction in cuticular hydrocarbons. nih.gov Juvenile hormone is also known to play a role in the regulation of cuticular lipid production. nih.goviaszoology.com

Data on Hormonal Influence on CHC Production (General):

| Hormone Class | Effect on CHC Production | Organ/Tissue Involved | Example Organism | Source |

| Ecdysteroids | Essential for production | Oenocytes | Drosophila melanogaster | nih.gov |

| Juvenile Hormone | Regulatory role | Corpora allata, Oenocytes | Various insects | nih.goviaszoology.com |

Environmental Cues: Environmental factors can significantly impact the synthesis, composition, and content of CHCs. biodiversity-science.netbiorxiv.org These factors include temperature, humidity, diet, and even social interactions. biodiversity-science.netnih.gov For instance, exposure to arid conditions has been shown to alter the relative proportions of unsaturated and methyl-branched CHCs in insects like the African malaria vector Anopheles gambiae. biorxiv.org In Drosophila melanogaster, low temperatures during development have been linked to increased production of certain cuticular hydrocarbons, although this compound was not specifically mentioned in this context. elifesciences.org Diet can also modify cuticular lipid composition. nih.gov

Data on Environmental Influence on CHC Profiles (General):

| Environmental Factor | Observed Effect on CHCs | Example Organism | Source |

| Arid Conditions | Altered proportions of unsaturated and methyl-branched CHCs | Anopheles gambiae | biorxiv.org |

| Low Temperature | Increased production of certain CHCs (not specifically this compound) | Drosophila melanogaster | elifesciences.org |

| Diet | Modification of cuticular lipid composition | Various insects | nih.gov |

Detailed Research Findings: Research in Drosophila melanogaster has identified genes and pathways involved in CHC biosynthesis and their regulation. The desaturase enzyme Desat1, for example, is involved in the biosynthesis of unsaturated CHCs and pheromone perception. frontiersin.orgresearchgate.net Its expression can be influenced by hormonal pathways like the adipokinetic hormone receptor (AKHR) pathway, which modulates female pheromone production depending on their feeding state. frontiersin.org While these studies often focus on major Drosophila pheromones like 7,11-heptacosadiene and 7-tricosene, the underlying regulatory mechanisms likely extend to other CHCs, including this compound, given the interconnectedness of hydrocarbon biosynthesis pathways. biorxiv.orgresearchgate.net

Studies on the locust borer, Megacyllene robiniae, where this compound functions as a contact sex pheromone, have shown that its abundance differs considerably between sexes, being co-dominant with other hydrocarbons in females. caymanchem.comresearchgate.net This sexual dimorphism in CHC profiles is often under hormonal control. biodiversity-science.net

Research in plants, such as Populus trichocarpa, has also shown differential regulation of alkene biosynthesis, including pentacosene (C25), on different leaf surfaces and across genotypes, suggesting spatially regulated enzymatic systems and influences from factors like hormone metabolism and stress response. oup.com

V. Interactions with Other Semiochemicals and Organisms

Synergistic and Antagonistic Effects in Pheromone Blends

The behavioral response elicited by (9Z)-Pentacosene is highly dependent on the chemical context in which it is presented. While in some species it can act as a standalone pheromone, its activity is often enhanced or modified by other components within a pheromonal blend. The precise composition and ratio of these chemical cocktails are critical for effective chemical communication, and deviations can lead to a reduction or complete loss of response.

(9Z)-Pentacosene is typically found in cuticular hydrocarbon profiles alongside a variety of saturated straight-chain hydrocarbons, such as n-Pentacosane. In the locust borer, Megacyllene robiniae, the cuticular extract of females contains abundant straight-chain alkanes, including n-pentacosane. researchgate.net However, bioassays revealed that males were unresponsive to blends consisting solely of these saturated and methyl-branched alkanes. A strong behavioral response, leading to mating, was only elicited when the alkene fraction, containing (9Z)-Pentacosene, was present. researchgate.net In this context, while n-pentacosane is a co-occurring component of the chemical profile, it does not appear to be a primary attractant and may serve other functions, such as preventing desiccation.

Interestingly, n-pentacosane itself can act as a pheromone in other species. In the tea weevil, Myllocerinus aurolineatus, n-pentacosane functions as both a contact and a volatile sex pheromone. nih.gov Furthermore, saturated hydrocarbons are key mediators in interspecific interactions. For example, some aphid parasitoids actively avoid predatory lady beetles by detecting their chemical trails, which are composed of hydrocarbons including n-pentacosane, n-tricosane, and n-heptacosane. nih.gov

Table 1: Role of (9Z)-Pentacosene and n-Pentacosane in Select Insect Species

| Compound | Species | Role | Observed Behavioral Effect |

| (9Z)-Pentacosene | Megacyllene robiniae (Locust Borer) | Contact Sex Pheromone | Elicits full mating sequence in males. researchgate.net |

| n-Pentacosane | Megacyllene robiniae (Locust Borer) | Co-occurring cuticular hydrocarbon | No mating response from males in the absence of (9Z)-Pentacosene. researchgate.net |

| n-Pentacosane | Myllocerinus aurolineatus (Tea Weevil) | Contact & Volatile Pheromone | Acts as a sex attractant. nih.gov |

| n-Pentacosane | Coccinella septempunctata (Lady Beetle) | Kairomone (Interspecific) | Chemical trail component that elicits avoidance in parasitoids. nih.gov |

The pheromone blends of many insects are characterized by a mixture of mono-unsaturated hydrocarbons with varying chain lengths. Research on the Korean population of the yellow peach moth, Conogethes punctiferalis, has shown that its sex pheromone is a complex mixture. While two aldehyde components were initially identified, their attractiveness to males was low, suggesting the presence of other essential compounds. researchgate.net Subsequent analysis of female body extracts identified a blend of monoenyl hydrocarbons, including (Z)-9-tricosene, (Z)-9-pentacosene, and (Z)-9-heptacosene. researchgate.net Field attraction tests demonstrated a significant synergistic effect; the addition of (Z)-9-heptacosene and (3Z,6Z,9Z)-tricosatriene to the two aldehyde pheromones dramatically increased the number of male moths captured. researchgate.net This indicates that for this species, (9Z)-pentacosene is part of a multi-component signal where other unsaturated hydrocarbons are necessary to achieve the full behavioral response.

Table 2: Synergistic Effects of Unsaturated Hydrocarbons in the Pheromone Blend of Conogethes punctiferalis

| Pheromone Blend Component | Presence in Female Extract | Effect on Male Attraction in Field Tests |

| (E)-10-hexadecenal & (Z)-10-hexadecenal | Yes | Low attraction when used alone. researchgate.net |

| (Z)-9-Pentacosene | Yes | Identified as a component of the natural blend. researchgate.net |

| (Z)-9-Heptacosene | Yes | Addition to the aldehyde blend significantly increased trap catches. researchgate.net |

| (3Z,6Z,9Z)-Tricosatriene | Yes | Addition to the aldehyde blend significantly increased trap catches. researchgate.net |

The composition of a semiochemical blend is paramount in determining the resulting behavior. The specificity of a chemical signal is often encoded not by a single molecule, but by the precise ratio of multiple components. A well-defined blend ensures that the signal is directed toward and correctly interpreted by conspecifics, minimizing unproductive interactions with other species.

In the case of the locust borer, M. robiniae, (9Z)-Pentacosene alone was sufficient to trigger the entire sequence of mating behaviors, indicating it is the primary and indispensable component of the contact sex pheromone. researchgate.net In this system, the other co-occurring hydrocarbons appear to be inactive in this specific context.

Conversely, as seen with the yellow peach moth, C. punctiferalis, a blend of compounds is required for optimal attraction, with certain unsaturated hydrocarbons acting as crucial synergists. researchgate.net The absence of these synergists results in a significantly weaker signal. This highlights the principle of balanced olfactory input, where the nervous system of the receiving insect is tuned to respond maximally to a specific ratio of pheromone components. The introduction of analogs or the presence of components in suboptimal ratios can disrupt this balance, leading to reduced attraction, a phenomenon termed balanced olfactory antagonism. nih.gov

Table 3: Influence of Pheromone Blend Composition on Mating Behavior

| Species | Primary Active Component(s) | Effect of Other Hydrocarbons | Behavioral Outcome |

| Megacyllene robiniae | (9Z)-Pentacosene | Saturated and branched hydrocarbons are behaviorally inactive for mating. researchgate.net | (9Z)-Pentacosene alone elicits a complete mating response. researchgate.net |

| Conogethes punctiferalis | (E)-10-hexadecenal, (Z)-10-hexadecenal, (Z)-9-Heptacosene, (3Z,6Z,9Z)-Tricosatriene | (9Z)-Pentacosene is present; other unsaturated hydrocarbons act as synergists. researchgate.net | A multi-component blend is required for significant male attraction. researchgate.net |

Interspecific Chemical Signaling Networks

Chemical signals are not exclusively used for communication within a single species. They often form the basis of complex signaling networks involving multiple organisms, such as predators, prey, parasites, and hosts. (9Z)-Pentacosene has been identified as a key molecule in such interspecific interactions, most notably in cases of chemical mimicry.

A well-documented example involves the sexually deceptive orchid Ophrys exaltata and its specific pollinator, the bee Colletes cunicularius. The orchid produces a blend of volatile chemicals that mimics the sex pheromone of the female bee. A major component of this chemical mimicry is (9Z)-Pentacosene, which is also a key component of the bee's sex pheromone. caymanchem.com Male bees are attracted to the orchid by this chemical deception and attempt to mate with the flower, a behavior known as pseudocopulation. During this process, pollen is transferred to and from the bee, ensuring the orchid's pollination. This interaction is a clear example of (9Z)-Pentacosene mediating an interspecific relationship where one organism exploits the chemical communication system of another for its own reproductive benefit.

Vi. Analytical and Methodological Approaches in 9z Pentacosene Research

Extraction Techniques from Biological Matrices

Isolating (Z)-9-Pentacosene from the complex biochemical environment of an organism is the foundational step in its analysis. The primary source of this compound is the insect cuticle, a waxy layer that prevents desiccation and contains a variety of hydrocarbons involved in communication. mdpi.com The choice of extraction method is critical as it can influence the qualitative and quantitative profile of the extracted compounds. bioone.org

Solvent washing is a widely used and traditional method for extracting cuticular hydrocarbons (CHCs), including (Z)-9-Pentacosene. bioone.org This liquid-liquid extraction technique typically involves briefly immersing whole insects or specific body parts, such as puparial cases, in a non-polar solvent. mdpi.comnih.gov

Hexane is the most commonly employed solvent due to its ability to dissolve the non-polar hydrocarbons of the epicuticle without significantly disrupting internal tissues and lipids. nih.govresearchgate.netmdpi.com The immersion time is carefully controlled, often limited to a few minutes, to minimize the extraction of internal, non-cuticular lipids which could contaminate the sample. bioone.orgresearchgate.net For instance, a common procedure involves immersing puparial cases twice in hexane, first for 10 minutes and then for 1 minute, at room temperature. nih.gov After immersion, the solvent, now containing the dissolved CHCs, is collected and can be concentrated under a gentle stream of nitrogen before analysis. mdpi.comnih.gov

One of the main challenges with solvent extraction is ensuring that only the cuticular compounds are collected. The duration of the wash is a key factor; shorter washes are preferred to maintain the integrity of the sample and reflect the CHCs present on the insect's surface. bioone.org

Table 1: Comparison of Solvent Wash Parameters for Cuticular Hydrocarbon Extraction

| Parameter | Description | Common Practice | Rationale |

|---|---|---|---|

| Solvent | The non-polar liquid used to dissolve the hydrocarbons. | Hexane, Pentane | Effectively dissolves non-polar CHCs with minimal extraction of internal polar lipids. mdpi.comresearchgate.net |

| Immersion Time | The duration for which the biological sample is submerged in the solvent. | 5-15 minutes | A balance between sufficient extraction of surface lipids and avoiding contamination from internal tissues. nih.govnih.gov |

| Sample State | The biological source of the hydrocarbons. | Whole insects (live or dead), puparial cases, specific body parts | Allows for analysis of CHCs at different life stages and on different body regions. nih.govresearchgate.net |

| Post-Extraction | Steps taken after the solvent wash. | Filtration, concentration (e.g., under nitrogen flow) | To remove particulate matter and increase the concentration of the target analytes for subsequent analysis. nih.gov |

Solid Phase Microextraction (SPME) is a more recent, solvent-free technique that has gained popularity for the analysis of insect volatiles and semi-volatiles. usda.govnih.gov SPME utilizes a fused-silica fiber coated with a stationary phase (e.g., Carboxen/Polydimethylsiloxane) to adsorb or absorb analytes from a sample. nih.govresearchgate.net The fiber can be exposed to the headspace above a sample (HS-SPME) or used for direct contact extraction from a surface. usda.govresearchgate.net

For (Z)-9-Pentacosene, which is a less volatile cuticular hydrocarbon, direct contact or "wiping" SPME has been effectively used. researchgate.net In this method, the SPME fiber is gently wiped over the cuticle of the insect, allowing for the direct collection of surface compounds. This technique is considered to be more representative of the CHCs truly present on the insect's surface compared to solvent washes, which may extract lipids from deeper within the cuticle. bioone.org

SPME offers several advantages, including simplicity, reduced sample preparation time, and the elimination of organic solvents. researchgate.net The efficiency of SPME can be influenced by factors such as fiber coating, extraction time, and temperature. researchgate.net Following extraction, the fiber is directly inserted into the injector port of a gas chromatograph, where the collected analytes are thermally desorbed for analysis. nih.gov

Table 2: Features of SPME in 9Z-Pentacosene Research

| Feature | Description | Advantage in this compound Studies |

|---|---|---|

| Solvent-Free | The technique does not require the use of organic solvents for extraction. | Reduces the risk of contamination and is more environmentally friendly. researchgate.net |

| Sampling Mode | Can be used in headspace (HS-SPME) for volatiles or direct contact for surface compounds. | Direct contact is ideal for non-volatile CHCs like this compound, providing a more accurate surface profile. bioone.orgresearchgate.net |

| Sensitivity | The fiber can concentrate trace amounts of analytes. | Allows for the analysis of small quantities of pheromone from a single insect. researchgate.net |

| Direct Transfer | Analytes are thermally desorbed directly into the analytical instrument. | Minimizes sample loss and contamination during transfer steps. nih.gov |

Chromatographic and Spectrometric Characterization in Biological Contexts

Once extracted, the complex mixture of compounds must be separated and identified. Gas chromatography combined with various detectors is the cornerstone of this analytical process. mdpi.compnas.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for separating, identifying, and quantifying the components of a cuticular hydrocarbon profile. mdpi.comchromatographytoday.com In GC-MS, the extracted sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then carried by an inert gas through a long, thin capillary column. shimadzu.com Separation occurs based on the differential interactions of the compounds with the column's stationary phase; compounds elute from the column at different times (retention times) based on their boiling points and polarity. shimadzu.com

As each compound exits the GC column, it enters the mass spectrometer. The MS bombards the molecules with electrons, causing them to ionize and fragment in a predictable manner. emerypharma.com The resulting mass spectrum is a unique "fingerprint" for each compound, showing the mass-to-charge ratio of the parent ion and its various fragments. emerypharma.com By comparing these spectra to libraries of known compounds and analyzing the fragmentation patterns, researchers can definitively identify (Z)-9-Pentacosene and other CHCs in the sample. nih.govemerypharma.com The relative abundance of each compound can also be determined by the area of its corresponding peak in the chromatogram. nih.gov

While GC-MS can identify all the chemical components in an extract, it cannot determine which of those compounds are biologically active. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to screen for compounds that elicit a physiological response from an insect's antenna. science.govnih.gov

In a GC-EAD system, the effluent from the GC column is split. One portion goes to a standard detector, like a Flame Ionization Detector (FID), which produces a chromatogram of all the compounds. science.govfrontiersin.org The other portion is directed over a live, excised insect antenna. frontiersin.orgiihr.res.in Two electrodes, one at the base and one at the tip of the antenna, measure the electrical potential. science.gov When a biologically active compound (a potential pheromone or semiochemical) passes over the antenna, it binds to olfactory receptors, causing a depolarization of the nerve cells and generating a small electrical signal. science.govfrontiersin.org

This signal is amplified and recorded simultaneously with the FID chromatogram. researchgate.net A peak in the EAD trace that corresponds in time with a peak in the FID chromatogram indicates that the insect's antenna is responsive to that specific compound. nih.gov This method allows researchers to rapidly pinpoint the biologically relevant compounds, such as (Z)-9-Pentacosene, within a complex chemical mixture, guiding further identification and behavioral studies. science.govnih.gov

Bioassay Methodologies for Behavioral Response Assessment

Identifying a compound and its detection by an insect's antenna does not confirm its role as a pheromone. Behavioral bioassays are essential to demonstrate that a specific chemical elicits a particular behavioral response. psu.eduresearchgate.net These assays are designed to test the function of a compound, such as (Z)-9-Pentacosene, in contexts like mate recognition or aggregation. researchgate.netnih.gov

For contact pheromones like (Z)-9-Pentacosene, arena bioassays are commonly used. researchgate.net In a typical setup, a male insect is placed in an observation arena with a "dummy" or a solvent-washed, non-responsive female. researchgate.net This dummy is then treated with the synthetic compound of interest, a blend of compounds, or a control solvent. researchgate.net

Researchers then meticulously observe and quantify a sequence of specific mating behaviors. researchgate.netresearchgate.net For example, in studies on the locust borer, the behavioral response to (Z)-9-Pentacosene was assessed by recording four distinct steps in the mating sequence:

Orientation: The male approaches the treated dummy.

Arrestment: The male stops and makes contact with the dummy, typically with his antennae.

Body Alignment and Mounting: The male aligns his body with the dummy and climbs on top.

Attempted Copulation: The male bends his abdomen in an attempt to couple his genitalia with the dummy. researchgate.net

By comparing the frequency and completeness of these behaviors in response to the test compound versus the control, researchers can confirm the role of (Z)-9-Pentacosene as a key contact sex pheromone. researchgate.netcaymanchem.com Such assays have demonstrated that (Z)-9-Pentacosene alone can elicit the complete sequence of mating behaviors in certain species. researchgate.net

Table 3: Common Behavioral Responses Assessed in Bioassays for this compound

| Behavioral Response | Description | Significance |

|---|---|---|

| Attraction/Orientation | Movement of the insect towards the chemical source. | Indicates the compound can act as a long-range or short-range attractant. researchgate.netoup.com |

| Arrestment | The insect ceases locomotion upon contacting the chemical source. | Suggests the compound acts as a stopping stimulus, facilitating further investigation. researchgate.net |

| Antennation | The insect repeatedly touches the chemical source with its antennae. | A key exploratory behavior indicating chemical assessment. researchgate.net |

| Mounting/Copulatory Attempts | The male insect attempts to mount and mate with the object treated with the chemical. | Confirms the compound's role as a sex pheromone that triggers the final stages of mating behavior. researchgate.netcaymanchem.com |

Arena Bioassays

Arena bioassays are a fundamental tool for observing and quantifying the behavioral responses of insects to chemical stimuli in a controlled laboratory setting. These assays are particularly useful for determining the function of compounds like this compound as contact sex pheromones.

In a study on the locust borer, Megacyllene robiniae, arena bioassays were critical in identifying (Z)-9-Pentacosene as a key component of the female's contact sex pheromone. Male beetles' responses were observed after contact with freeze-killed, solvent-washed females that were then treated with synthetic hydrocarbons. The bioassays assessed a sequence of mating behaviors, including orientation, arrestment, body alignment, mounting, and attempts to couple the genitalia. The results demonstrated that while males were unresponsive to solvent-washed females or those treated with blends of straight-chain and methyl-branched alkanes, they showed a strong response to females treated with a blend of alkenes. Further experiments revealed that (Z)-9-Pentacosene alone was sufficient to elicit the complete mating sequence.

Similarly, mating assays, a form of arena bioassay, were used to investigate the role of (Z)-9-Pentacosene in the chemical communication of the honey bee scarab pest, Oplostomus haroldi. These assays showed that the compound elicited arrestment, alignment, and mounting behaviors in male beetles, although it did not lead to copulation on its own. This indicates that while this compound is a

Vii. Evolutionary and Coevolutionary Perspectives

Evolution of Hydrocarbon-Based Communication Systems

Cuticular hydrocarbons (CHCs), including alkenes like 9Z-pentacosene, form a waxy layer on the insect cuticle primarily serving as a barrier against desiccation researchgate.netnih.govresearchgate.netroyalsocietypublishing.org. This waterproofing function is considered a primary adaptation to terrestrial life theopenscholar.com. Over evolutionary time, these compounds have been co-opted for a variety of secondary functions, notably in chemical communication nih.govresearchgate.nettheopenscholar.com. The diversity of CHC profiles among insects is astonishing, with a single individual potentially possessing over 100 different hydrocarbon molecules myrmecologicalnews.org. This chemical diversity allows CHCs to convey various types of information, including species identity, sex, reproductive status, age, and caste in social insects nih.govmyrmecologicalnews.org.

The evolution of CHC profiles is influenced by a complex interplay of physiological constraints and environmental selection pressures, both climatic and biotic royalsocietypublishing.org. For instance, longer-chain hydrocarbons contribute more effectively to waterproofing, especially in warmer, drier environments royalsocietypublishing.orgtheopenscholar.com. Simultaneously, the need for these compounds to be volatile or easily perceivable for communication imposes constraints on their physical properties, such as viscosity and melting point royalsocietypublishing.orgnih.gov. The functional makeup of insect cuticles, composed of hydrophobic hydrocarbons of long chain length, performs various roles like identifying signals for mating, preserving water, and providing resistance to water researchgate.net. Evolutionary changes in traits affecting both ecological divergence (like desiccation resistance) and mating signals can lead to reproductive isolation and the formation of new species nih.govscienceopen.com. The biosynthesis of CHCs occurs through common biochemical pathways, suggesting that selection on one function (e.g., waterproofing) can potentially affect the other (e.g., communication) nih.govscienceopen.com. Studies on Drosophila have shown that CHC profiles are genetically determined and exhibit phenotypic variation that covaries with environmental parameters like temperature and humidity, indicating that CHC evolution can be dynamic theopenscholar.com.

Chemical Mimicry in Orchid-Pollinator Coevolution

Chemical mimicry, particularly in the context of sexual deception, is a remarkable phenomenon observed in the coevolutionary relationship between certain orchids and their insect pollinators zobodat.atcdnsciencepub.com. In this strategy, orchids lure male insects by mimicking the sex pheromones of female insects, leading the males to attempt copulation with the flower (pseudocopulation) and thereby facilitating pollination zobodat.atsouthernforestlife.netnih.gov. This pollination mechanism is notably prevalent in orchids and has evolved repeatedly across different genera zobodat.atnih.govnih.gov.

Floral scent is a major pollinator attractant in sexually deceptive orchids, consistent with the species-specificity and pivotal importance of chemical signals in the mating behavior of solitary bees and wasps cdnsciencepub.com. These orchids produce compounds that are the same as or very similar to the sex pheromones of their specific pollinators, often in comparable relative amounts zobodat.atsouthernforestlife.net. For example, investigations involving the bee Colletes cunicularius and the orchid Ophrys exaltata have demonstrated that the orchid attracts male bees by utilizing the same set of odor compounds produced by virgin female bees, including (Z)-7-heneicosene, (Z)-7-tricosene, and (Z)-7-pentacosene cdnsciencepub.comulb.ac.be. This precise chemical mimicry underpins the highly specific orchid-pollinator relationship zobodat.at.

Research has confirmed the chemical basis of this sexual mimicry through field bioassays with synthetic compounds for a growing number of sexually deceptive orchids nih.govnih.gov. While visual and tactile cues also play a role, olfactory deception is crucial for long-range attraction southernforestlife.net. The specificity of the chemical signal is paramount for attracting the correct pollinator species, and even small differences in scent can contribute to reproductive isolation between closely related orchid species zobodat.at.

Adaptive Significance of this compound in Reproductive Isolation and Speciation

This compound, as a cuticular hydrocarbon and insect sex hormone, plays a significant role in insect communication, particularly in mate recognition caymanchem.comresearchgate.net. Differences in CHC profiles, including the presence and abundance of specific compounds like this compound, can act as pre-mating reproductive barriers between populations or closely related species cdnsciencepub.commdpi.com. Reproductive isolation, the cessation of gene flow between populations, is crucial for the divergence of populations into distinct species (speciation) hector-fellow-academy.debhu.ac.insavemyexams.com. This can occur through various mechanisms, including differences in behavior or ecology that prevent interbreeding savemyexams.com.

Insects often use CHCs as pheromones to attract potential mates, and these chemical cues are critical for species recognition and mate choice decisions researchgate.netscienceopen.com. Species-specific CHC profiles ensure that males are primarily attracted to females of their own species, thereby preventing hybridization cdnsciencepub.commdpi.com. For instance, in Drosophila, female CHCs can stimulate mating in conspecific males while repelling heterospecific males cdnsciencepub.com. This differential perception of chemical cues by males contributes to behavioral isolation between species cdnsciencepub.com.

Studies have shown that divergence in CHC profiles is associated with reproductive isolation in various insect groups, including grasshoppers, Drosophila fruit flies, and parasitoid wasps mdpi.com. In orchid bees of the genus Euglossa, differing abundances of 9-heptacosene (B1232862) and 9-pentacosene (B1232665) were found to be the main contributors to the chemical dissimilarity distinguishing cryptic sibling species researchgate.net. This highlights how variations in specific hydrocarbons, such as this compound, can contribute to the chemical distinctiveness of species.

The adaptive significance of this compound in reproductive isolation lies in its role as a species-specific recognition signal. Evolutionary changes in the production or perception of this compound, or the blend in which it occurs, can lead to assortative mating and reduced gene flow between populations experiencing divergence cdnsciencepub.comscienceopen.com. This process can ultimately contribute to the formation of new species nih.govscienceopen.combhu.ac.in. The precise chemical mimicry of insect pheromones, including compounds like this compound, by sexually deceptive orchids further underscores the critical role of these hydrocarbons in maintaining species boundaries in both the insect and the plant lineages involved in these coevolutionary interactions zobodat.atulb.ac.be.

Viii. Future Research Directions in 9z Pentacosene Studies

Functional Genomics and Proteomics of Hydrocarbon-Producing Cells

The primary sites of CHC synthesis in insects are specialized cells called oenocytes. nih.govbiorxiv.orgfrontiersin.orgunimore.itresearchgate.net These cells are rich in the necessary enzymes and precursors for hydrocarbon production. unimore.itresearchgate.net A deeper understanding of the molecular machinery within these "cellular factories" is crucial.

Transcriptomics and Proteomics of Oenocytes: Recent advances in sequencing technologies have enabled the transcriptomic profiling of oenocytes, providing a snapshot of the genes that are highly expressed in these cells. nih.govbiorxiv.org These studies have confirmed the high expression of genes encoding for fatty acid synthases, elongases, desaturases, and other enzymes involved in lipid metabolism. biorxiv.orgnih.gov

However, transcriptomic data alone does not provide a complete picture. Future research must integrate proteomics to identify and quantify the proteins present in oenocytes during active 9Z-Pentacosene synthesis. This will help to confirm the functional roles of candidate genes identified through transcriptomics and may reveal novel proteins involved in the biosynthesis, transport, and regulation of CHCs.

Research Focus:

Targeted gene functional analysis: Using techniques like RNA interference (RNAi) and CRISPR-Cas9 to knock down the expression of candidate genes in oenocytes and observe the specific effects on this compound production. nih.gov

Proteomic analysis of oenocytes: Employing mass spectrometry-based proteomics to identify the full complement of proteins in oenocytes and to quantify changes in protein expression under different physiological conditions.

Subcellular localization of enzymes: Using immunofluorescence and other imaging techniques to determine the precise location of biosynthetic enzymes within the oenocytes, which could provide insights into the organization of the metabolic pathway.

| Omics Approach | Key Insights for this compound Research |

| Transcriptomics | Identification of candidate genes involved in biosynthesis and its regulation. |

| Proteomics | Confirmation of protein function and discovery of novel proteins in the pathway. |

| Metabolomics | Tracing the flow of precursors and intermediates in the biosynthetic pathway. |

Exploration of Undiscovered Ecological Roles

While the role of this compound as a sex pheromone is well-established in several insect species, its ecological functions may be more diverse. Many CHCs have multiple roles, and a singular focus on one function can obscure other important ecological interactions.

Beyond a Sex Pheromone:

Species Recognition: The precise blend of CHCs on an insect's cuticle can serve as a species-specific signature, preventing interspecific mating. oup.comnih.govroyalsocietypublishing.org Future research should investigate whether this compound, in combination with other CHCs, plays a role in species recognition in communities of closely related insects.

Aggregation and Social Behavior: In some insects, CHCs can act as aggregation pheromones, bringing individuals together for feeding or mating. The breakdown of unsaturated CHCs, like this compound, by environmental factors can produce volatile organic compounds that may influence social behaviors such as aggregation or avoidance. biorxiv.orgbiorxiv.org

Kairomonal Effects: For predators and parasitoids, the CHCs of their prey can act as kairomones, guiding them to their hosts. researchgate.net It is possible that this compound could be used by natural enemies to locate their insect hosts.

Research Focus:

Behavioral assays: Designing experiments to test the role of this compound in species recognition, aggregation, and host location by natural enemies.

Environmental degradation studies: Investigating how environmental factors like UV radiation and humidity affect the stability of this compound on the cuticle and what volatile breakdown products are formed. biorxiv.orgbiorxiv.org

Electrophysiological recordings: Using techniques like electroantennography (EAG) to determine if the antennae of predators and parasitoids are sensitive to this compound.

Phylogenetic Comparative Studies of this compound Occurrence and Function

The occurrence of this compound has been documented in various insect orders, suggesting a complex evolutionary history. Phylogenetic comparative methods can be used to understand the evolutionary origins of this compound production and how its function has diversified across different lineages.

Evolution of a Chemical Signal: The biosynthesis of specific alkenes like this compound is dependent on the presence and activity of specific desaturase and elongase enzymes. nih.govbiorxiv.orgresearchgate.net The evolution of the genes encoding these enzymes is therefore central to the evolution of this chemical signal. nih.gov Phylogenetic analysis of these gene families can reveal patterns of gene duplication, loss, and changes in substrate specificity that have led to the diversity of CHC profiles seen in insects today.

By mapping the presence or absence of this compound and its known functions onto a robust insect phylogeny, researchers can infer the ancestral state of this trait and identify instances of convergent evolution. researchgate.netresearchgate.netumd.eduresearchgate.net This approach can also help to understand how the function of this compound may have shifted over evolutionary time, for example, from a primary role in desiccation resistance to a secondary role in chemical communication. proquest.comdntb.gov.uanih.govresearchgate.net

Research Focus:

Comprehensive chemical profiling across insect taxa: Systematically analyzing the CHC profiles of a broad range of insect species to create a comprehensive database of this compound occurrence. researchgate.netnih.govum.es

Phylogenetic analysis of biosynthetic genes: Reconstructing the evolutionary history of desaturase and elongase gene families to understand how the ability to produce this compound has evolved.

Ancestral state reconstruction: Using phylogenetic trees to infer whether the production of this compound is an ancestral or derived trait in different insect lineages.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and purity of synthetic 9Z-Pentacosene?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify stereochemistry and confirm the Z-configuration at the 9th carbon. Compare spectral data with literature or computational predictions.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection to assess purity. Optimize mobile phase (e.g., acetonitrile/water gradients) for peak resolution.

- Mass Spectrometry (MS) : Utilize High-Resolution MS (HRMS) to confirm molecular weight and rule out impurities. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be suitable depending on volatility .

- Data Table :

| Technique | Purpose | Detection Limit | Key Parameters |

|---|---|---|---|

| NMR | Structural confirmation | 1–5% impurity | Solvent: CDCl₃, 500 MHz |

| HPLC | Purity assessment | 0.1% | Column: C18, flow rate: 1 mL/min |

| HRMS | Molecular weight validation | 1 ppm | Ionization: ESI/MALDI |

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage Conditions : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation. Avoid exposure to light, moisture, and high temperatures (>30°C) .

- Handling Precautions : Use gloveboxes or fume hoods for weighing and aliquoting. Pre-cool solvents to reduce thermal stress during dissolution.

- Stability Monitoring : Conduct periodic HPLC analysis to track degradation (e.g., isomerization to E-configuration or oxidation byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermal stability of this compound across studies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., heating rate, atmosphere). Use differential scanning calorimetry (DSC) to measure decomposition temperatures.

- Variable Isolation : Test the impact of purity (e.g., HPLC-grade vs. crude samples), solvent residues, and trace oxidants. Cross-reference with kinetic studies (Arrhenius plots) to model degradation pathways .

- Collaborative Validation : Share samples with independent labs for blinded analysis to rule out instrumentation bias .

- Data Table :

| Study | Reported Decomposition Temp (°C) | Purity (%) | Atmosphere | Methodology |

|---|---|---|---|---|

| A | 150 | 98 | N₂ | DSC (10°C/min) |

| B | 135 | 85 | Air | TGA |

Q. What methodologies are recommended to assess the ecological toxicity of this compound in aquatic environments?

- Methodological Answer :

- Acute Toxicity Testing : Follow OECD Guidelines 202 (Daphnia magna immobilization test) and 203 (fish acute toxicity). Prepare stock solutions using carrier solvents (e.g., acetone) at ≤0.01% v/v to avoid solvent toxicity .